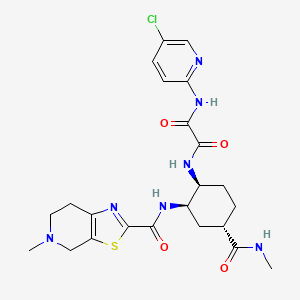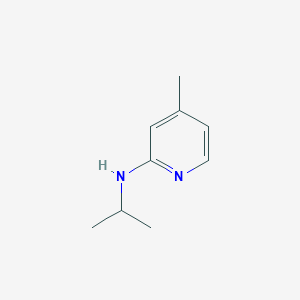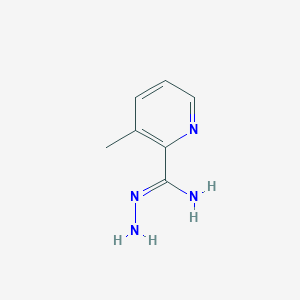
3-Methylpicolinimidohydrazide
Descripción general
Descripción
3-Methylpicolinimidohydrazide (3-MPH) is a novel compound that has been identified as a potential therapeutic agent for a variety of diseases and conditions. It is a small molecule that is structurally similar to the natural amino acid tryptophan, and has been found to possess a variety of biological activities. 3-MPH has been studied extensively in both in vitro and in vivo models and has been found to possess anti-inflammatory, anti-proliferative, and anti-oxidant properties. It has also been found to have potential applications in cancer treatment, neurodegenerative diseases, and metabolic disorders.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Hydrazone derivatives synthesized from methyl 4-phenylpicolinoimidate have demonstrated significant antimicrobial properties. These compounds, including those with 3-Methylpicolinimidohydrazide structure, have shown varying degrees of effectiveness against Gram-positive bacteria and tuberculosis-causing bacteria. For instance, one study found that compound 3b exhibited substantial activity against tested Gram-positive bacteria, making it a promising candidate for further optimization in antimicrobial drug development. Similarly, derivatives containing nitrofuran systems displayed notable tuberculostatic activity, highlighting their potential in anti-tuberculosis drug research (Gobis et al., 2022).
Antiproliferative Effects
Research into novel diarylthiosemicarbazide derivatives containing the N-methylpicolinamide moiety has unveiled promising antiproliferative activities against cancer cell lines. Specifically, compounds with halogen substituents exhibited cytotoxicity in low micromolar ranges against various cancer cell lines, including A549, H460, and HT-29. Among these, the compound 7g stood out for its remarkable antiproliferative activity, underscoring the potential of 3-Methylpicolinimidohydrazide derivatives in cancer treatment strategies (Zhai et al., 2013).
Diabetes Management
The interaction of VIVO compounds formed by picolinate ligands, including 3-methylpicolinate, with hemoglobin and red blood cells has been studied for their potential anti-diabetic properties. These studies have explored how such compounds could enhance insulin sensitivity, offering a new avenue for diabetes management. The research indicates that only specific VIVO complexes penetrate the erythrocyte membrane significantly, suggesting that the structural configuration of these compounds, including those related to 3-Methylpicolinimidohydrazide, could influence their efficacy as potential diabetes management options (Sanna et al., 2014).
Propiedades
IUPAC Name |
N'-amino-3-methylpyridine-2-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4/c1-5-3-2-4-10-6(5)7(8)11-9/h2-4H,9H2,1H3,(H2,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEIPVJRVSCXBKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=NN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=CC=C1)/C(=N/N)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylpicolinimidohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



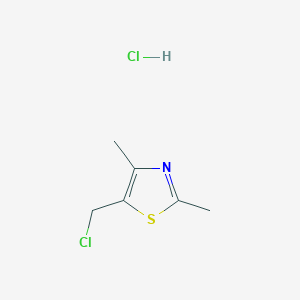
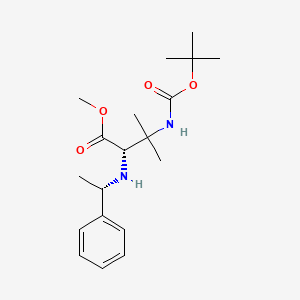
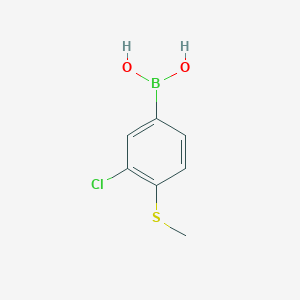
![1,4-Dioxaspiro[4.4]nonan-7-ylmethanamine](/img/structure/B1429180.png)
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate](/img/structure/B1429181.png)
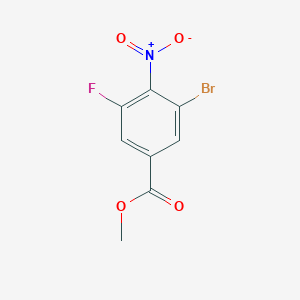
![2-{4-[(4-Methoxyphenyl)methoxy]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1429185.png)
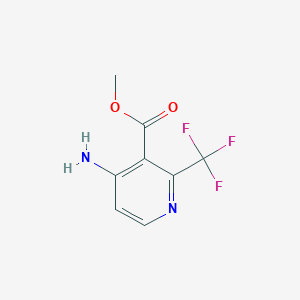

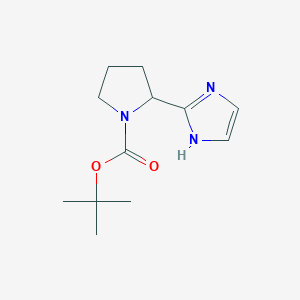
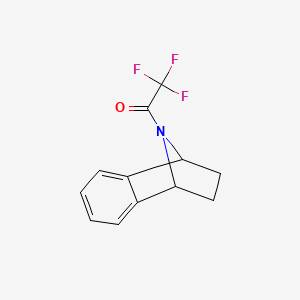
![1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1429193.png)
